Elevated Lipophilicity (LogP) Compared to Simpler Alkoxyphenols
4-(2,2-Diethoxyethoxy)phenol exhibits a significantly higher calculated LogP value (2.17) compared to its closest structural analogs, 4-ethoxyphenol (LogP ≈ 1.80) and 4-(2-methoxyethoxy)phenol (LogP ≈ 1.46) [1][2]. This increased lipophilicity is driven by the extended diethoxyethoxy chain, which adds hydrophobic character while maintaining hydrogen bonding capability. The difference of +0.37 to +0.71 LogP units indicates a substantially greater partitioning into organic phases, which is critical for applications requiring membrane permeability or improved solubility in non-polar media.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.17 |
| Comparator Or Baseline | 4-Ethoxyphenol: LogP = 1.80; 4-(2-Methoxyethoxy)phenol: LogP = 1.46 |
| Quantified Difference | ΔLogP = +0.37 vs 4-ethoxyphenol; +0.71 vs 4-(2-methoxyethoxy)phenol |
| Conditions | Calculated LogP values from ChemSrc and ChemBase databases using ACD/Labs or similar algorithms |
Why This Matters
Higher LogP directly correlates with increased membrane permeability and improved partitioning into organic solvents, making this compound more suitable for lipophilic formulations or as a building block for CNS-penetrant drug candidates.
- [1] PlantaEdu. (2026). 4-Ethoxyphenol. XLogP = 1.80. Retrieved from https://plantaedb.com/compounds/622-62-8 View Source
- [2] ChemBase. (n.d.). 4-(2-methoxyethoxy)phenol. LogP = 1.465. Retrieved from https://www.chembase.cn/compound/56718-71-9.html View Source
